Verbascoside

Catalog No.
S546690
CAS No.
61276-17-3
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbascoside

CAS Number

61276-17-3

Product Name

Verbascoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1

InChI Key

FBSKJMQYURKNSU-ZLSOWSIRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

acteoside, kusaginin, verbascoside

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

The exact mass of the compound Verbascoside is 624.2054 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 603831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Verbascoside (CAS: 61276-17-3), also known as acteoside, is a prominent water-soluble phenylethanoid glycoside composed of caffeic acid and hydroxytyrosol attached to a central glucopyranoside ring. Widely utilized as an analytical reference standard and a bioactive ingredient in dermocosmetics and nutraceuticals, its procurement value is driven by its quantifiable free-radical scavenging, photoprotective, and anti-inflammatory properties. Its distinct hydrophilicity (LogP = -0.56) makes it specifically suited for aqueous formulations and oil-in-water (O/W) emulsions, distinguishing it from more lipophilic polyphenols and synthetically modified derivatives [1].

Substituting Verbascoside with generic antioxidants (e.g., ascorbic acid) or closely related in-class analogs (like echinacoside or isoverbascoside) compromises both formulation stability and targeted bioactivity. For instance, echinacoside possesses an additional glucosyl moiety that alters its solubility profile and membrane permeability, while the positional isomer isoverbascoside exhibits significantly lower cellular antioxidant efficacy and requires higher collision energies for mass spectrometric fragmentation[1]. Furthermore, generic substitution with standard vitamins fails to match Verbascoside's specific hydrogen peroxide scavenging efficiency, meaning that utilizing crude mixtures or generic substitutes leads to inconsistent analytical standardization, reduced bioavailability in intestinal models, and suboptimal performance in specialized topical or oral formulations [2].

Mass Spectrometric Isomer Differentiation

In LC-MS/MS structural annotation, distinguishing Verbascoside (acteoside) from its positional isomer Isoverbascoside is critical for extract standardization. Verbascoside exhibits a lower ester bond energy and requires a lower optimal collision energy for fragmentation compared to its isomer [1].

Evidence DimensionOptimal Collision Energy (OCE) and Ester Bond Energy
Target Compound DataOCE = -42.5 eV; Ester bond energy = 399.4 kJ/mol
Comparator Or BaselineIsoverbascoside (Isoacteoside): OCE = -45.5 eV; Ester bond energy = 420.4 kJ/mol
Quantified Difference3.0 eV lower collision energy and 21.0 kJ/mol lower ester bond energy required for fragmentation
ConditionsLC-MS/MS negative ion mode ([M-H]- at m/z 623)

Enables precise analytical discrimination and quantification of isomers during the quality control and standardization of botanical extracts.

Cellular Antioxidant Bioactivity in Intestinal Models

When evaluated in human intestinal cell lines (Caco-2), Verbascoside demonstrates higher cellular antioxidant capacity than its isomer Isoverbascoside, requiring a much lower concentration to achieve the half-maximal effective concentration [1].

Evidence DimensionHalf-maximal effective concentration (EC50) for antioxidant activity
Target Compound Data0.24 ± 0.03 μM
Comparator Or BaselineIsoverbascoside: 1.4 ± 0.23 μM
Quantified Difference5.8-fold lower EC50 (higher potency) for Verbascoside
ConditionsCaco-2 intestinal cell line antioxidant assay

Justifies the procurement of high-purity Verbascoside over mixed isomeric extracts for oral nutraceuticals targeting intestinal oxidative stress.

Hydrogen Peroxide Scavenging Efficiency

Against specific reactive oxygen species like hydrogen peroxide (H2O2), Verbascoside exhibits greater scavenging efficiency than standard commercial antioxidants such as ascorbic acid, demonstrating a lower IC50 value [1].

Evidence DimensionIC50 for H2O2 scavenging
Target Compound Data2.6 ± 0.36 μg/mL
Comparator Or BaselineAscorbic Acid (Vitamin C): 4.1 ± 0.97 μg/mL
Quantified Difference1.5-fold lower IC50 (greater scavenging efficiency) than Ascorbic Acid
ConditionsIn vitro H2O2 radical scavenging assay

Provides a quantitative rationale for selecting Verbascoside over generic Vitamin C in premium dermocosmetic formulations requiring potent ROS neutralization.

Hydrophilic-Lipophilic Balance for Formulation Matrix Selection

Verbascoside is highly hydrophilic, which dictates its behavior in topical and pharmaceutical formulations. Compared to its synthetically modified pentasubstituted derivative (VPP), Verbascoside partitions preferentially into aqueous phases [1].

Evidence DimensionOctanol/Water Partition Coefficient (LogP)
Target Compound DataLogP = -0.56
Comparator Or BaselineVPP (pentasubstituted derivative): LogP = 0.96
Quantified DifferenceShift from hydrophilic (-0.56) to lipophilic (+0.96) profile
ConditionsOctanol/Water distribution at room temperature

Guides formulation scientists to strictly utilize Verbascoside in aqueous serums or O/W emulsions, avoiding incompatible lipophilic matrices.

Analytical Reference Standard for Botanical Extract Standardization

Driven by its distinct LC-MS/MS collision energy profile (OCE = -42.5 eV) and ester bond energy compared to isoacteoside, Verbascoside is an essential reference standard for the precise quantification and quality control of Cistanche, Lippia, and Plantago extracts [1].

Active Ingredient in Aqueous Dermocosmetic Serums

Due to its highly hydrophilic nature (LogP = -0.56) and quantitatively higher H2O2 scavenging ability compared to ascorbic acid, Verbascoside is effectively formulated into oil-in-water (O/W) emulsions and aqueous topical serums for anti-aging and photoprotection[2].

Lead Compound for Intestinal Oxidative Stress Models

Given its 5.8-fold higher antioxidant potency in Caco-2 cell lines compared to isoverbascoside, high-purity Verbascoside is the targeted bioactive marker for developing and testing oral nutraceuticals targeting gastrointestinal inflammation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 Da

Monoisotopic Mass

624.20542044 Da

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3TGX09BD5B

MeSH Pharmacological Classification

Immunosuppressive Agents

Other CAS

61276-17-3

Wikipedia

Verbascoside

Dates

Last modified: 08-15-2023
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